molecular formula C13H16O2 B13977411 3-Phenylcyclohexanecarboxylic acid

3-Phenylcyclohexanecarboxylic acid

Cat. No.: B13977411
M. Wt: 204.26 g/mol
InChI Key: IDLNNHCBDQYOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanecarboxylic acid, where a phenyl group is attached to the third carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclohexanecarboxylic acid can be synthesized through several methods. . This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products:

Scientific Research Applications

3-Phenylcyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in structure and applications.

    Benzoic acid: A simpler aromatic carboxylic acid without the cyclohexane ring.

Uniqueness: 3-Phenylcyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15)

InChI Key

IDLNNHCBDQYOAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.